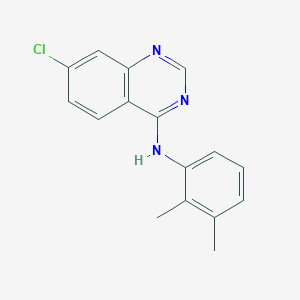

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” is a derivative of quinazoline, a class of organic compounds that have drawn attention due to their significant biological activities . Quinazoline derivatives are known for their wide range of biological properties and are used in antitumor clinical applications .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” was not found in the search results.Molecular Structure Analysis

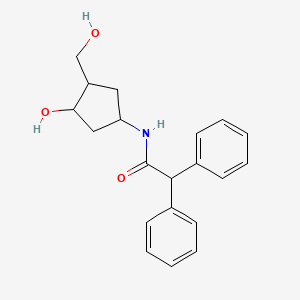

The molecular structure of “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” is characterized by the presence of a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The specific positions of the substituents (the chloro group and the 2,3-dimethylphenyl group) on the quinazoline core play a crucial role in determining the compound’s properties .科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, have shown significant potential in the field of anticancer research . For instance, certain quinazoline derivatives have demonstrated promising in-vivo antitumor activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice .

Antibacterial Properties

Quinazolines and quinazolinones, which include “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, have been found to possess antibacterial properties . This makes them potential candidates for the development of novel antibiotics, especially in the face of increasing drug resistance .

Antifungal Activity

In addition to their antibacterial properties, quinazolines and quinazolinones have also demonstrated antifungal activity . This broadens their potential use in the treatment of various infectious diseases .

Anti-inflammatory and Analgesic Effects

Quinazolines have been found to exhibit anti-inflammatory and analgesic effects . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .

Anticonvulsant Properties

Research has indicated that quinazolines can have anticonvulsant properties . This opens up possibilities for their use in the management of seizure disorders .

Antimalarial Activity

Quinazolines have shown potential in the treatment of malaria . Given the ongoing need for effective antimalarial drugs, this is a promising area of research .

Anti-Parkinsonism Activity

Quinazolines have been associated with anti-Parkinsonism activity . This suggests they could have potential applications in the treatment of Parkinson’s disease .

CNS Cancer Treatment

Certain quinazoline derivatives have shown significant activity against CNS Cancer cell lines . This indicates their potential use in the treatment of central nervous system cancers .

将来の方向性

Quinazoline derivatives continue to be a focus of research due to their potential therapeutic applications, particularly in cancer treatment . Future research may involve the design and synthesis of new quinazoline-based compounds, including derivatives like “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, to explore their potential as anticancer drugs .

特性

IUPAC Name |

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLYAWBZGUCKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)

![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)

![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)

![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)